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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro reconstitution of 2'-5'

oligoadenylate synthetase (OADS, also known as OAS) and for conducting functional assays

to measure its enzymatic activity. The information is intended for researchers in molecular

biology, immunology, and drug development who are investigating the role of the OAS-RNase L

pathway in innate immunity and other cellular processes.

Introduction
The 2'-5' oligoadenylate synthetase (OAS) family of enzymes are critical components of the

innate immune response to viral infections.[1][2] Upon activation by double-stranded RNA

(dsRNA), a common molecular pattern associated with viral replication, OAS enzymes

synthesize 2'-5' linked oligoadenylates (2-5A).[1][3] These 2-5A molecules act as second

messengers to activate the latent endoribonuclease RNase L, which in turn degrades both viral

and cellular RNA, leading to the inhibition of viral replication.[4][5] In humans, the OAS family

includes four genes: OAS1, OAS2, OAS3, and OASL.[6][7] While OAS1, OAS2, and OAS3 are

enzymatically active, OASL is catalytically inactive but plays a role in RIG-I signaling.[3][6]

This document provides protocols for the expression and purification of recombinant OAS

proteins and for the in vitro assessment of their enzymatic activity.
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I. In Vitro Reconstitution of Recombinant OAS
Proteins
A critical first step for studying OAS function in vitro is the production of purified, active

recombinant protein. Both E. coli and baculovirus expression systems have been successfully

used for this purpose.

Protocol 1: Expression and Purification of His-tagged
Human OAS1 in E. coli
This protocol describes the expression of N-terminally His-tagged human OAS1 in E. coli and

its purification using nickel-affinity chromatography.

Materials:

E. coli expression strain (e.g., BL21(DE3))

Expression vector with an N-terminal 6xHis tag (e.g., pET vector series) containing the

human OAS1 cDNA

Lysogeny Broth (LB) medium

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10% (v/v) glycerol, 10 mM imidazole, 1

mM DTT

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10% (v/v) glycerol, 20 mM imidazole,

1 mM DTT

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10% (v/v) glycerol, 250 mM

imidazole, 1 mM DTT

Dialysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10% (v/v) glycerol, 2 mM DTT

Ni-NTA affinity chromatography column
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ÄKTApurifier FPLC system (or equivalent)

Procedure:

Expression:

1. Transform the E. coli expression strain with the OAS1 expression vector.

2. Inoculate a starter culture of 50 mL LB medium containing the appropriate antibiotic and

grow overnight at 37°C with shaking.

3. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with

shaking until the optical density at 600 nm (A600) reaches 0.5.

4. Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

5. Continue to grow the culture overnight at 20°C.[8]

Cell Lysis:

1. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

3. Lyse the cells by sonication on ice.

4. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.[9]

Purification:

1. Load the cleared lysate onto a Ni-NTA column pre-equilibrated with Lysis Buffer.

2. Wash the column with 10 column volumes of Wash Buffer to remove unbound proteins.

3. Elute the His-tagged OAS1 protein with 5 column volumes of Elution Buffer.

4. Collect fractions and analyze by SDS-PAGE to identify those containing the purified

protein.
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Dialysis and Storage:

1. Pool the fractions containing pure OAS1.

2. Dialyze the protein solution overnight against Dialysis Buffer at 4°C to remove imidazole.

3. Determine the protein concentration using a Bradford assay or by measuring absorbance

at 280 nm.

4. Aliquot the purified protein and store at -80°C. Avoid repeated freeze-thaw cycles.[10][11]

Note: For some applications, cleavage of the His-tag using a specific protease (e.g., TEV or

SUMO protease) may be necessary.[12]

II. Functional Assays for OAS Activity
The enzymatic activity of OAS is determined by its ability to synthesize 2-5A from ATP in the

presence of dsRNA. Several methods can be used to measure this activity.

Protocol 2: Radioactive Assay for 2-5A Synthesis
This assay directly measures the synthesis of 2-5A using radiolabeled ATP.

Materials:

Purified recombinant OAS protein

Poly(I:C) (a synthetic dsRNA analog)

α-32P-ATP

Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 10 mM MnCl2, 0.2 mM DTT, 5%

(v/v) glycerol, 0.1 mg/mL BSA, 0.2 mM EDTA, 0.5 mM ATP[9]

20% Polyacrylamide/8M Urea denaturing gel

Autoradiography film or phosphorimager
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Set up the reaction mixture in a final volume of 20 µL containing Reaction Buffer, 1 µg of

purified OAS protein, 100 µg/mL poly(I:C), and α-32P-ATP.[9][13]

Incubate the reaction at 30°C for 18 hours.[13]

Stop the reaction by adding an equal volume of 2x formamide loading buffer.

Denature the samples by heating at 95°C for 5 minutes.

Separate the radiolabeled 2-5A products by electrophoresis on a 20% polyacrylamide/8M

urea denaturing gel.[13]

Visualize the 2-5A products (dimers, trimers, and higher-order oligomers) by

autoradiography.[13]

Protocol 3: Chromogenic Assay for OAS Activity
This non-radioactive assay measures the pyrophosphate (PPi), a byproduct of the 2-5A

synthesis reaction.

Materials:

Purified recombinant OAS protein

Poly(I:C) or specific dsRNA activator

Reaction Buffer: 25 mM Tris-HCl (pH 7.4), 10 mM NaCl, 7 mM MgCl2, 1 mM DTT, 2 mM

ATP[12]

Quenching Solution: 250 mM EDTA

Detection Reagent A: 2.5% ammonium molybdate in 2.5 M H2SO4

Detection Reagent B: 0.5 M β-mercaptoethanol

96-well microplate

Microplate reader
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Procedure:

Set up the reaction in a 96-well plate with a final volume of 150 µL containing Reaction

Buffer, 100 nM OAS protein, and 10 µg/mL poly(I:C) or 300 nM dsRNA.[12]

Incubate the reaction at 37°C.

At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove 10 µL aliquots and quench

the reaction by adding them to 2.5 µL of Quenching Solution in a separate 96-well plate.[8]

After the time course is complete, add 10 µL of Detection Reagent A and 10 µL of Detection

Reagent B to each quenched reaction.

Add water to a final volume of 100 µL.

Measure the absorbance at a wavelength appropriate for the chromogenic product (typically

in the range of 620-660 nm).

Generate a standard curve with known concentrations of PPi to quantify the amount

produced in the enzymatic reaction.

Protocol 4: RNase L Activation Assay (rRNA Cleavage)
This assay assesses the functional activity of the 2-5A synthesized by OAS by measuring the

degradation of ribosomal RNA (rRNA) by activated RNase L.

Materials:

HEK293 cells (or other suitable cell line)

Plasmid DNA encoding the OAS isoform of interest

Transfection reagent

Poly(I:C)

RNA extraction kit

Denaturing agarose gel
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Ethidium bromide or other nucleic acid stain

Procedure:

Seed HEK293 cells in a 6-well plate and grow to 70-80% confluency.

Transfect the cells with 1 µg of the OAS expression plasmid using a suitable transfection

reagent. Use an empty vector as a control.

After 24 hours, transfect the cells with poly(I:C) for 6 hours to activate the expressed OAS.

[13]

Extract total intracellular RNA using a commercial RNA extraction kit.

Separate the RNA on a denaturing agarose gel.

Stain the gel with ethidium bromide and visualize the 28S and 18S rRNA bands.

The appearance of specific rRNA cleavage products indicates the activation of RNase L by

the 2-5A synthesized by the expressed OAS isoform.[13]

III. Quantitative Data Summary
The following tables summarize key quantitative data from published studies on OAS functional

assays.

Table 1: Comparison of dsRNA Concentration for Activation of OAS1 and OAS3

OAS Isoform
dsRNA Concentration for
Activation

Reference

OAS1 Higher [3]

OAS3 Substantially Lower [3]

Table 2: Antiviral Activity of Recombinant OAS1
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Virus
Fold Reduction in Virus
Titer

Reference

Vesicular Stomatitis Virus

(VSV)
12-fold [14]

Herpes Simplex Virus Type 2

(HSV-2)
6-fold [14]

Encephalomyocarditis Virus

(EMCV)
30-fold [14]

IV. Signaling Pathways and Experimental Workflows
OAS-RNase L Signaling Pathway
The canonical signaling pathway initiated by OAS activation is depicted below. dsRNA binding

to OAS triggers a conformational change, leading to the synthesis of 2-5A from ATP. 2-5A then

binds to and activates RNase L, which dimerizes and cleaves single-stranded RNA, thereby

inhibiting viral replication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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